molecular formula C28H31FN4O4 B4072836 N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide

N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide

Cat. No. B4072836
M. Wt: 506.6 g/mol
InChI Key: VPBDHVVYMVRZAA-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the family of adamantane derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is not fully understood. However, it has been shown to act as a selective antagonist of dopamine D3 receptors. It has also been shown to inhibit the uptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects. It has also been shown to reduce the intake of food and alcohol. In addition, it has been shown to have potential applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide in lab experiments is its selectivity for dopamine D3 receptors. This allows for more precise studies of the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide. One direction is the investigation of its potential applications in the treatment of drug addiction. Another direction is the study of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide has been shown to have potential applications in various fields of scientific research. It has been used as a tool to study the role of G protein-coupled receptors in various physiological processes. It has also been used to investigate the effects of various substances on the central nervous system.

properties

IUPAC Name

N-(1-adamantyl)-4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O4/c29-23-4-1-21(2-5-23)27(35)32-9-7-31(8-10-32)24-6-3-22(14-25(24)33(36)37)26(34)30-28-15-18-11-19(16-28)13-20(12-18)17-28/h1-6,14,18-20H,7-13,15-17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBDHVVYMVRZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])C(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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